5'-Hydroxyaverantin chemical structure and properties
5'-Hydroxyaverantin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyaverantin (HAVN) is a polyketide metabolite that serves as a critical intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus. The presence of aflatoxins in food and feed is a significant concern for public health due to their potent carcinogenic, teratogenic, and mutagenic effects. Understanding the chemical properties and biosynthetic pathway of their precursors, such as 5'-Hydroxyaverantin, is essential for developing strategies to control aflatoxin contamination and for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5'-Hydroxyaverantin.
Chemical Structure and Properties
5'-Hydroxyaverantin is a complex anthraquinone derivative. Its structure is characterized by a tetrahydroxyanthraquinone core substituted with a 1,5-dihydroxyhexyl side chain.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-[(1S,5R)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione | [PubChem][1] |
| CAS Number | 151120-47-7 | [PubChem][1] |
| Molecular Formula | C₂₀H₂₀O₈ | [PubChem][1] |
| Molecular Weight | 388.4 g/mol | [PubChem][1] |
| Computed XLogP3 | 2.5 | [PubChem][1] |
| Hydrogen Bond Donor Count | 7 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 8 | [PubChem][1] |
| Rotatable Bond Count | 6 | [PubChem][1] |
| Exact Mass | 388.11581759 Da | [PubChem][1] |
| Monoisotopic Mass | 388.11581759 Da | [PubChem][1] |
Biological Significance and Signaling Pathways
5'-Hydroxyaverantin plays a pivotal role as an intermediate in the biosynthesis of aflatoxins. The pathway is a complex series of enzymatic reactions that convert acetate units into these toxic secondary metabolites.
The formation of 5'-Hydroxyaverantin from its precursor, averantin (AVN), is a key hydroxylation step catalyzed by a cytochrome P-450 monooxygenase known as averantin hydroxylase. This enzyme requires NADPH as a cofactor to introduce a hydroxyl group at the 5' position of the hexyl side chain of averantin. Subsequently, 5'-Hydroxyaverantin is converted to averufin (AVF) in the next step of the pathway.
The currently accepted biosynthetic pathway is as follows: Norsolorinic acid → Averantin → 5'-Hydroxyaverantin → Averufin → Versiconal hemiacetal acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-Methylsterigmatocystin → Aflatoxin B₁[2]
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Caption: Aflatoxin biosynthesis pathway highlighting 5'-Hydroxyaverantin.
Experimental Protocols
Isolation and Purification of 5'-Hydroxyaverantin
The isolation of 5'-Hydroxyaverantin can be achieved from fungal cultures, such as Emericella heterothallica, which is known to produce this metabolite[2]. A general workflow for the isolation and purification of aflatoxin precursors is outlined below.
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Caption: General workflow for the isolation and purification of 5'-Hydroxyaverantin.
Methodology:
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Fungal Culture and Mycelia Harvest: Emericella heterothallica or a suitable mutant strain of Aspergillus parasiticus is cultured in a suitable broth medium. The mycelia are harvested by filtration.
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Extraction: The harvested mycelia are extracted with an organic solvent such as acetone or chloroform to obtain a crude extract containing a mixture of metabolites.
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Dry-Column Chromatography: The crude extract is subjected to dry-column chromatography on silica gel. Elution with a suitable solvent system allows for the separation of different components based on their polarity.
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Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing 5'-Hydroxyaverantin.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 5'-Hydroxyaverantin are further purified using preparative HPLC to obtain the pure compound.
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Structural Elucidation: The identity and purity of the isolated 5'-Hydroxyaverantin are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Enzymatic Assay for Averantin to 5'-Hydroxyaverantin Conversion
The enzymatic conversion of averantin to 5'-Hydroxyaverantin can be studied using cell-free extracts from Aspergillus parasiticus.
Methodology:
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Preparation of Cell-Free Extracts:
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Culture Aspergillus parasiticus and harvest the mycelia.
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Prepare microsomal and cytosol fractions from the mycelia through differential centrifugation.
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Enzyme Assay:
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The reaction mixture contains the microsomal fraction (as the enzyme source), averantin (substrate), and NADPH (cofactor) in a suitable buffer.
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The reaction is incubated at an optimal temperature for a specific duration.
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The reaction is terminated, and the products are extracted with an organic solvent.
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Product Analysis:
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The extracted products are analyzed by HPLC or TLC to detect the formation of 5'-Hydroxyaverantin.
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The identity of the product can be confirmed by co-chromatography with an authentic standard and by spectroscopic analysis.
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Conclusion
5'-Hydroxyaverantin is a key intermediate in the biosynthesis of aflatoxins, and its study provides valuable insights into the complex enzymatic machinery involved in the production of these mycotoxins. A thorough understanding of its chemical properties and the factors regulating its formation is crucial for developing effective strategies to mitigate aflatoxin contamination in agriculture and the food industry. Furthermore, the unique chemical scaffold of 5'-Hydroxyaverantin may present opportunities for the discovery of novel bioactive compounds with potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to isolate, identify, and characterize this important fungal metabolite.
